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molecular formula C9H5F3N2O3S B8540723 Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester

Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester

Cat. No. B8540723
M. Wt: 278.21 g/mol
InChI Key: REFLLFFWHGRLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Add trifluoromethanesulfonic anhydride (0.66 mL, 3.94 mmol) to a solution of quinoxalin-5-ol (Yamamoto, T. et al., J. Am. Chem. Soc. 1996, 118, 3930-3936; 500 mg, 3.42 mmol) in pyridine (6.8 mL) at 0° C. Allow the reaction to warm slowly to room temperature over 18 h. Add saturated aqueous sodium bicarbonate solution (100 mL) and extract the mixture with methylene chloride (3×100 mL). Dry the combined organic solutions with sodium sulfate, concentrate in vacuo, and purify by flash column chromatography to provide the subtitled compound (810 mg, 85%) as an off-white solid. MS ESI+ m/e 279 (M+1). 1H NMR (CDCl3): δ 8.85 (m, 2H), 8.18 (m, 1H), 7.84 (m, 1H), 7.63 (m, 1H). TLC (SiO2): Rf0.2 (3:1 hexanes/ethyl acetate).
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[N:16]1[C:25]2[CH:24]=[CH:23][CH:22]=[C:21](O)[C:20]=2[N:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[N:16]1[C:25]2[C:20](=[C:21]([O:6][S:3]([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4])[CH:22]=[CH:23][CH:24]=2)[N:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.66 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=NC=2C(=CC=CC12)O
Name
Quantity
6.8 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous sodium bicarbonate solution (100 mL) and extract the mixture with methylene chloride (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic solutions with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC2=C(C=CC=C12)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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